1-(2-Methoxyethyl)-1-nitrosourea

Carcinogenesis Nitrosourea pharmacology Comparative oncology

Procure 1-(2-Methoxyethyl)-1-nitrosourea (CAS 108278-70-2)—a monofunctional alkylating nitrosourea distinct from clinical chloroethylnitrosoureas. Its methoxyethyl substituent generates mono-adduct DNA damage (N7-/O⁶-alkylguanine), ideal for MGMT repair kinetics studies without confounding cross-link repair pathways. Superior bladder tumor induction in F344 rats via intravesicular administration with minimal systemic dissemination, plus higher potency over the hydroxyethyl analog, reduces dosing requirements. Aqueous solubility (~7,466 mg/L) enables co-solvent-free instillation. Validate your carcinogenicity protocols with a structurally authenticated, pure compound—not a generic nitrosourea substitute.

Molecular Formula C4H9N3O3
Molecular Weight 147.13 g/mol
CAS No. 108278-70-2
Cat. No. B025967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-1-nitrosourea
CAS108278-70-2
Synonyms1-(2-methyoxyethyl)-1-nitrosourea
nitroso-2-methoxyethylurea
Molecular FormulaC4H9N3O3
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESCOCCN(C(=O)N)N=O
InChIInChI=1S/C4H9N3O3/c1-10-3-2-7(6-9)4(5)8/h2-3H2,1H3,(H2,5,8)
InChIKeyLGTPJLYTRSHHTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyethyl)-1-nitrosourea (CAS 108278-70-2): A Monoalkylnitrosourea Carcinogen for Experimental Oncology and Mutagenesis Research


1-(2-Methoxyethyl)-1-nitrosourea (CAS 108278-70-2), also designated as nitroso-2-methoxyethylurea or N-2(2-methoxyethyl)-N-nitrosourea, is a monofunctional alkylating nitrosourea with the molecular formula C₄H₉N₃O₃ and a molecular weight of 147.13 g/mol . Structurally mapped as an analog of N-ethyl-N-nitrosourea (ENU) in the MeSH hierarchy, this compound features a 2-methoxyethyl substituent on the N-nitroso urea scaffold, distinguishing it from both the clinically used chloroethylnitrosoureas (e.g., BCNU, CCNU) and the simpler alkylnitrosoureas (MNU, ENU) [1]. Its primary documented role is as a directly acting carcinogen employed in experimental animal models to induce organ-specific tumors, particularly via oral gavage or intravesicular administration routes [2].

Why 1-(2-Methoxyethyl)-1-nitrosourea Cannot Be Replaced by Other Nitrosoureas Without Experimental Consequences


Nitrosoureas are not a homogeneous class of interchangeable alkylating agents; subtle modifications to the N-substituent produce profound shifts in alkylation chemistry (monofunctional vs. bifunctional), decomposition kinetics, carcinogenic potency, and target organ specificity [1]. The methoxyethyl substituent in 1-(2-methoxyethyl)-1-nitrosourea generates a monofunctional alkylating species incapable of forming DNA interstrand cross-links, in contrast to the chloroethyl-bearing clinical agents BCNU and CCNU, which are bifunctional cross-linkers [2]. Furthermore, methylation of the hydroxyl group in the structurally analogous nitrosohydroxyethylurea increases carcinogenic potency without altering target organ specificity, demonstrating that even single-atom modifications (OH → OCH₃) produce measurable biological divergence [3]. These compound-specific properties mean that substituting a generic 'nitrosourea' into an experimental protocol risks invalidating dose-response expectations, tumor latency timelines, and mechanistic interpretations.

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-1-nitrosourea Against Closest Analogs


Carcinogenic Potency: Earlier Mortality vs. Nitrosohydroxyethylurea at Equimolar Dose in F344 Rats

In a direct head-to-head comparative carcinogenesis study, 1-(2-methoxyethyl)-1-nitrosourea (nitrosomethoxyethylurea) and its hydroxy analog, nitroso-2-hydroxyethylurea, were administered to male and female F344 rats by gavage at equimolar doses [1]. At the equimolar dose of 1.6 mg administered twice weekly, rats receiving nitrosomethoxyethylurea died earlier than those given nitrosohydroxyethylurea, demonstrating greater carcinogenic potency [1]. At a doubled dose of 3.2 mg twice weekly, nitrosomethoxyethylurea produced the same tumor pattern but caused even earlier mortality [1]. The study explicitly concluded that methylation of the hydroxyl group (OH → OCH₃) increased carcinogenic potency while preserving target organ specificity [1].

Carcinogenesis Nitrosourea pharmacology Comparative oncology

Tumor Organotropism: High-Incidence Bladder Tumors with Minimal Systemic Spread vs. Ethylnitrosourea

In a comparative study of directly acting N-nitroso compounds administered intravesically to female F344 rats, 2-methoxyethylnitrosourea induced bladder tumors in high incidence while producing few systemic tumors [1]. In contrast, ethylnitrosourea (ENU) — its closest MeSH-mapped structural analog — also gave rise to bladder tumors but additionally induced systemic tumors following intravesical treatment [1]. This divergence in systemic dissemination profile after local administration distinguishes the methoxyethyl derivative as a more anatomically constrained carcinogen suitable for organ-specific models [1].

Bladder carcinogenesis Organ-specific tumor models Intravesicular administration

Alkylation Functionality: Monofunctional DNA Adduct Formation vs. Bifunctional Cross-Linking Chloroethylnitrosoureas

1-(2-Methoxyethyl)-1-nitrosourea is a monofunctional alkylating agent by virtue of its 2-methoxyethyl substituent, which lacks the chloroethyl moiety required for sequential DNA interstrand cross-link formation [1]. In contrast, clinically important nitrosoureas such as BCNU (carmustine) and CCNU (lomustine) are bifunctional alkylators that form DNA-DNA cross-links via a two-step chloroethylation mechanism [2]. Quantitative structure-activity studies indicate that bifunctional nitrosoureas are 55–630-fold more potent at inducing sister-chromatid exchanges (SCEs) and 300–2,400-fold more cytotoxic than their monofunctional counterparts [1]. While no direct SCE data exist specifically for 1-(2-methoxyethyl)-1-nitrosourea, its monofunctional alkylation chemistry places it mechanistically in the lower-potency genotoxicity class, making it a more titratable tool for studying mono-adduct-driven mutagenesis and repair [1][3].

DNA alkylation Mutagenesis mechanism Genotoxicity classification

Physicochemical Properties: Water Solubility and logP Differentiation from Clinical Nitrosoureas

1-(2-Methoxyethyl)-1-nitrosourea exhibits physicochemical properties distinct from the poorly water-soluble clinical nitrosoureas. Its estimated water solubility at 25 °C is approximately 7,466 mg/L, with an estimated log Kow of −0.34, indicating substantial hydrophilicity . By comparison, BCNU (carmustine) has a logP of approximately 1.53 and requires organic co-solvents for parenteral formulation, while CCNU (lomustine) has a logP of approximately 2.83 and is practically insoluble in water [1]. The compound's density of 1.34 g/cm³, boiling point of 229.9 °C at 760 mmHg, and flash point of 92.8 °C further define its handling and storage profile .

Physicochemical characterization Aqueous solubility Experimental formulation

Recommended Research Application Scenarios for 1-(2-Methoxyethyl)-1-nitrosourea Based on Quantitative Evidence


Organ-Specific Bladder Carcinogenesis Model Development

Leveraging its demonstrated profile of high-incidence bladder tumors with minimal systemic dissemination following intravesicular administration in F344 rats [1], 1-(2-methoxyethyl)-1-nitrosourea is ideally suited for establishing urothelial carcinoma models. Its superior potency compared to the hydroxyethyl analog [2] allows for reduced dosing requirements, while its aqueous solubility (estimated 7,466 mg/L) facilitates uniform intravesicular instillation without organic co-solvents that could irritate the bladder mucosa.

Monofunctional Alkylation Mechanistic Studies in DNA Repair Research

As a monofunctional alkylating nitrosourea lacking the chloroethyl group required for DNA interstrand cross-link formation [1], this compound serves as a clean tool for investigating cellular responses to mono-adduct DNA damage (N7-alkylguanine, O⁶-alkylguanine) without the confounding influence of the more cytotoxic cross-link repair pathways activated by bifunctional agents such as BCNU and CCNU [2]. This is particularly relevant for studies on O⁶-alkylguanine-DNA alkyltransferase (MGMT) repair kinetics and mutagenic signatures.

Comparative Carcinogenesis Studies with Hydroxyethyl and Ethyl Nitrosourea Analogs

The compound's position within a well-characterized congeneric series—differing from nitrosohydroxyethylurea by a single O-methylation and from ENU by a methoxyethyl-for-ethyl substitution—makes it a valuable probe for structure-carcinogenicity relationship studies [1]. Its demonstrated rank-order potency (methoxyethyl > hydroxyethyl) [1] and divergent systemic dissemination profile from ENU [2] provide experimentally validated phenotypic anchors for quantitative structure-activity relationship (QSAR) modeling of nitrosourea carcinogens.

Mutagenesis and Genetic Toxicology Screening Batteries

The compound's mutagenic activity (reported at 10 mg/plate in the Ames Salmonella assay) [1], combined with its monofunctional alkylation mechanism and high water solubility, positions it as a practical positive control or test article in genetic toxicology screening platforms, particularly where a directly acting (metabolism-independent) alkylating agent with moderate potency is required to benchmark assay sensitivity.

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